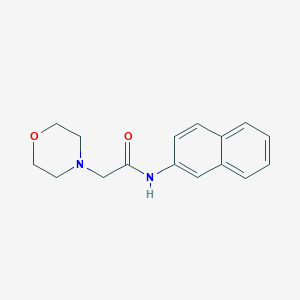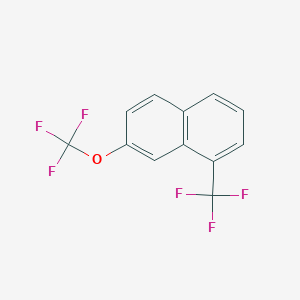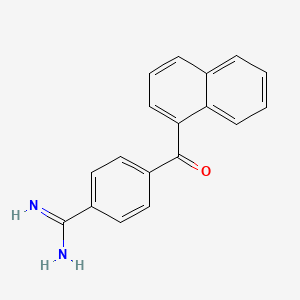
Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Naphthoyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthoyl)benzimidamide typically involves the condensation of o-phenylenediamine with a naphthoyl chloride derivative under acidic conditions. This reaction forms the benzimidazole core with the naphthoyl group attached. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of 4-(1-Naphthoyl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1-Naphthoyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Naphthyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
科学的研究の応用
4-(1-Naphthoyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Naphthoyl)benzimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring.
Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.
Uniqueness
4-(1-Naphthoyl)benzimidamide is unique due to its specific structure, which combines the benzimidazole core with a naphthoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
特性
CAS番号 |
62178-64-7 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
4-(naphthalene-1-carbonyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H14N2O/c19-18(20)14-10-8-13(9-11-14)17(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H3,19,20) |
InChIキー |
MQHAKNOHHCYWAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)
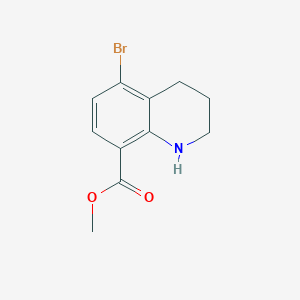
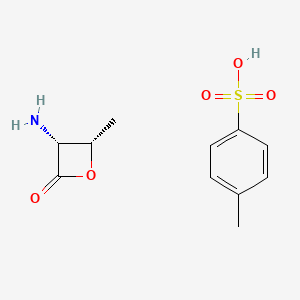


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)




![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)

